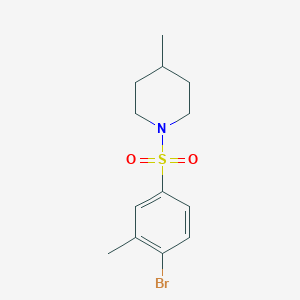![molecular formula C13H18BrNO2S B344721 [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine CAS No. 873578-37-1](/img/structure/B344721.png)
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is an organic compound with the molecular formula C13H18BrNO2S. This compound is characterized by the presence of a bromine atom, a cyclopentyl group, and two methyl groups attached to a benzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine typically involves the following steps:
Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom.
Sulfonamide Formation: The formation of the sulfonamide group by reacting with a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and sulfonamide formation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N-cyclopentylbenzamide
- 2-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide
Uniqueness
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is unique due to its specific substitution pattern on the benzene ring and the presence of both a cyclopentyl group and a sulfonamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCNLKFYYAJDRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B344662.png)


![2,6-Dimethyl-4-[(2,4,5-trimethylphenyl)sulfonyl]morpholine](/img/structure/B344668.png)
